molecular formula C6H6ClNS B3340537 N-methylthiophene-2-carboximidoyl chloride CAS No. 71267-32-8

N-methylthiophene-2-carboximidoyl chloride

Cat. No.: B3340537
CAS No.: 71267-32-8
M. Wt: 159.64 g/mol
InChI Key: XGCAAJUHUDYVDJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-methylthiophene-2-carboximidoyl chloride typically involves the reaction of N-methylthiophene-2-carboxamide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is usually heated to reflux for several hours, and the product is then purified by distillation or recrystallization .

Chemical Reactions Analysis

N-methylthiophene-2-carboximidoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

N-methylthiophene-2-carboximidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylthiophene-2-carboximidoyl chloride involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

N-methylthiophene-2-carboximidoyl chloride can be compared with other similar compounds such as:

  • N-methylthiophene-2-carboxamide
  • N-methylthiophene-2-carboximidoyl oxide
  • N-methylthiophene-2-carboximidoyl hydride

These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its ability to form stable covalent bonds with nucleophiles, making it particularly useful in proteomics research .

Properties

IUPAC Name

N-methylthiophene-2-carboximidoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCAAJUHUDYVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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